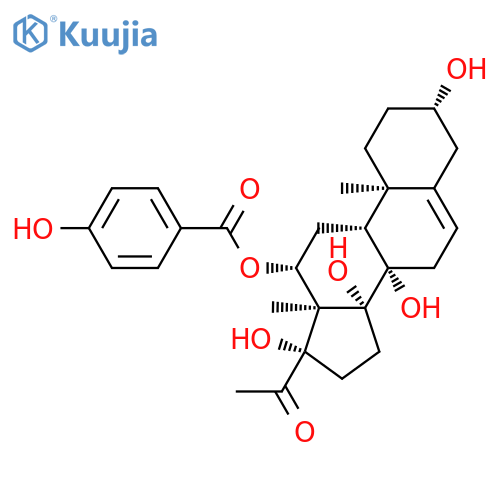Cas no 84745-94-8 (Qingyangshengenin)

Qingyangshengenin structure
商品名:Qingyangshengenin
Qingyangshengenin 化学的及び物理的性質
名前と識別子
-
- Qingyangshengenin
- (3beta,12beta,14beta,17alpha)-17-(acetyloxy)-3,8,14,17-tetrahydroxyandrost-5-en-12-yl 4-hydroxybenzoate
- QINGYANGSHENGENIN (RG)
- QINGYANGSHENGENIN A
- Qingyanshengenin
- Quingyangshengenin
- [ "" ]
- [(9S,10R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahy
- (3β,12β,14β,17α)-3,8,14,17-Tetrahydroxy-12-[(4-hydroxybenzoyl)oxy]pregn-5-en-20-one (ACI)
- NSC 379666
- 84745-94-8
- CHEMBL4082412
- CS-0016790
- HY-N1375
- [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate
- (1S,3AR,3BS,7S,9AR,9BR,11R,11AS)-1-ACETYL-1,3A,3B,7-TETRAHYDROXY-9A,11A-DIMETHYL-2H,3H,4H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-11-YL 4-HYDROXYBENZOATE
- DA-67055
- Q-100855
- AKOS037514810
- Cynanchagenin
- CHEBI:184101
- MFCD09752816
-
- MDL: MFCD09752816
- インチ: 1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1
- InChIKey: IMRGSWAJVVVYOW-ZCARJHNXSA-N
- ほほえんだ: C[C@@]12[C@](O)(C(=O)C)CC[C@@]1([C@@]1(CC=C3C[C@H](CC[C@]3(C)[C@H]1C[C@H]2OC(C1C=CC(O)=CC=1)=O)O)O)O
計算された属性
- せいみつぶんしりょう: 500.241018g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 回転可能化学結合数: 4
- どういたいしつりょう: 500.241018g/mol
- 単一同位体質量: 500.241018g/mol
- 水素結合トポロジー分子極性表面積: 145Ų
- 重原子数: 36
- 複雑さ: 971
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 500.6
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.4000
- ふってん: 686.4°Cat760mmHg
- フラッシュポイント: 226.2°C
- 屈折率: 1.646
- PSA: 144.52000
- LogP: 2.40110
- かんど: 光に敏感
Qingyangshengenin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1185-100mg |
Cynanchagenin |
84745-94-8 | 98% | 100mg |
$360 | 2023-09-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q75980-5mg |
Qingyangshengenin |
84745-94-8 | 5mg |
¥298.0 | 2021-09-08 | ||
| ChemScence | CS-0016790-5mg |
Qingyangshengenin |
84745-94-8 | 5mg |
$336.0 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7024-1 mg |
Qingyangshengenin |
84745-94-8 | 99.62% | 1mg |
¥1272.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7024-5 mg |
Qingyangshengenin |
84745-94-8 | 99.62% | 5mg |
¥3055.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1185-100mg |
Cynanchagenin |
84745-94-8 | 98% | 100mg |
$360 | 2023-09-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q115688-25mg |
Qingyangshengenin |
84745-94-8 | ,≥98% | 25mg |
¥617.90 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1255895-25mg |
Qingyangshengenin |
84745-94-8 | 98% | 25mg |
$155 | 2024-06-06 | |
| ChemFaces | CFN97401-20mg |
Qingyangshengenin |
84745-94-8 | >=98% | 20mg |
$138 | 2021-07-22 | |
| MedChemExpress | HY-N1375-10mg |
Qingyangshengenin |
84745-94-8 | 98.99% | 10mg |
¥5710 | 2023-08-31 |
Qingyangshengenin 関連文献
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
推奨される供給者
Amadis Chemical Company Limited
(CAS:84745-94-8)Qingyangshengenin

清らかである:99%
はかる:5mg
価格 ($):394.0